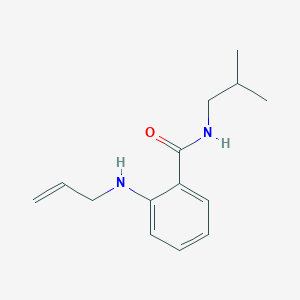

2-(Allylamino)-N-isobutylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2-(prop-2-enylamino)benzamide |

InChI |

InChI=1S/C14H20N2O/c1-4-9-15-13-8-6-5-7-12(13)14(17)16-10-11(2)3/h4-8,11,15H,1,9-10H2,2-3H3,(H,16,17) |

InChI Key |

LBFMZNMCIBPCEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1NCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Allylamino N Isobutylbenzamide and Its Analogs

Established Synthetic Routes for 2-(Allylamino)-N-isobutylbenzamide

The creation of this compound typically relies on fundamental organic reactions, primarily amidation and allylation.

Conventional Amidation and Allylation Strategies

The formation of the benzamide (B126) core is often achieved through the reaction of a benzoic acid derivative with an amine. A common method is the Schotten-Baumann reaction, which involves reacting an acyl chloride, such as benzoyl chloride, with an amine, like N-isobutylamine, under basic conditions. umich.edu Another approach involves the direct amidation of a carboxylic acid with an amine, which can be facilitated by a catalyst. For instance, boric acid can catalyze the reaction between benzoic acid and urea (B33335) to produce benzamide. youtube.com Similarly, enzymatic methods using lipases, such as Candida antarctica lipase (B570770) B (CALB), offer a green and efficient alternative for amide bond formation from free carboxylic acids and amines. nih.gov

Once the N-isobutylbenzamide scaffold is in place, the allylamino group can be introduced. This typically involves the reaction of a suitable precursor, such as a 2-aminobenzamide (B116534) derivative, with an allyl halide (e.g., allyl bromide) in the presence of a base.

Regioselective Functionalization Approaches

Achieving regioselectivity, the control of where functional groups are introduced on a molecule, is crucial in complex syntheses. For benzamide derivatives, this can be challenging. However, methods for the regioselective functionalization of related structures exist. For example, a palladium-catalyzed anti-Markovnikov oxidative amination of simple alkenes has been reported, where the addition of quaternary ammonium (B1175870) salts was critical for controlling the regioselectivity. nih.gov This type of strategy could potentially be adapted for the synthesis of 2-(allylamino) substituted benzamides. Furthermore, the functionalization of enamides at the α-carbon via unsymmetrical 2-amidoallyl cations under mild Brønsted acid catalysis allows for the introduction of various nucleophiles with high regioselectivity. nih.gov

Advanced Synthetic Methodologies for Benzamide Core Structures

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like benzamides, often with improved efficiency and scope.

Palladium-Catalyzed Cross-Coupling Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govyoutube.com For the synthesis of benzamide cores, palladium catalysts can be used in various ways. For instance, a palladium-catalyzed denitrogenative cross-coupling reaction of acs.orgacs.orgresearchgate.net-benzotriazin-4(3H)-ones with an organoaluminum reagent has been developed to produce ortho-methylated N-aryl amides. acs.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is another versatile method for creating C-C bonds in the synthesis of complex benzamides. acs.org

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. researchgate.netmdpi.com A notable example is the synthesis of benzamide derivatives through a transition-metal-free multicomponent reaction involving arynes, isocyanides, and water. acs.org This method offers a mild and broadly applicable route to a variety of benzamides. The Ugi and Passerini reactions are other classic examples of MCRs that can be employed to create diverse amide-containing structures.

Derivatization Strategies for Structural Analogs of this compound

To explore the structure-activity relationships of a lead compound, chemists synthesize a variety of structural analogs. For a molecule like this compound, derivatization can occur at several positions.

For instance, modifications to the pyridine (B92270) ring in related benzamide analogs have been shown to significantly impact their biological activity. Introducing halogen atoms or changing the alkylamine substitution on the pyridine ring can lead to decreased potency at certain receptors. nih.gov Similarly, a series of halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide have been synthesized to study their inhibitory effects on monoamine oxidase-B. nih.gov These examples highlight how systematic structural modifications can be used to fine-tune the properties of a benzamide core.

Modifications at the N-Isobutyl Moiety

The N-isobutyl group in this compound plays a significant role in defining the molecule's lipophilicity and steric profile. Modifications at this position can be achieved through various synthetic strategies, primarily involving the initial synthesis of the benzamide with a different amine or subsequent alteration of the isobutyl group.

One common approach involves the Schotten-Baumann reaction, where an appropriately substituted 2-(allylamino)benzoyl chloride is reacted with a range of primary amines other than isobutylamine. umich.edu This allows for the introduction of diverse alkyl and aryl groups at the amide nitrogen, thereby systematically modifying the steric bulk and electronic properties of this part of the molecule.

Alternatively, post-synthetic modifications, although more challenging, can be envisioned. For instance, if the isobutyl group were to be replaced by a group amenable to further reaction, such as a hydroxy- or amino-terminated alkyl chain, subsequent derivatization could be performed. However, direct modification of the isobutyl group itself without cleaving the amide bond is synthetically challenging due to the relative inertness of the C-H bonds.

Table 1: Examples of N-Substituent Modifications in Benzamides

| Starting Amine | Resulting N-Substituent | Potential Impact |

| Isobutylamine | N-Isobutyl | Baseline lipophilicity and steric bulk |

| Cyclopropylamine | N-Cyclopropyl | Introduction of a strained ring, potential for altered binding conformations |

| Benzylamine (B48309) | N-Benzyl | Increased aromatic character and potential for π-stacking interactions |

| Ethanolamine | N-(2-hydroxyethyl) | Increased polarity and potential for hydrogen bonding |

Substituent Effects on the Allylamino Group

The electronic nature of the allylamino group can be modulated by introducing substituents on the allyl chain or by altering the nitrogen's substitution pattern. These changes can influence the nucleophilicity of the amino group and the reactivity of the adjacent double bond.

Furthermore, the nature of the substituent on the nitrogen of the allylamino group (in this case, a hydrogen) is crucial. N-alkylation or N-acylation of this nitrogen would significantly alter the chemical properties. A study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides demonstrated that aromatic and amine substituents have a considerable effect on the apparent lipophilicity of the molecules. nih.gov For example, the presence of a 6-hydroxy group on the aromatic ring was found to increase lipophilicity due to intramolecular hydrogen bonding with the amide carbonyl group, effectively masking its polarity. nih.gov This highlights the intricate interplay between different functional groups within the molecule.

Table 2: Predicted Effects of Substituents on the Allylamino Group

| Modification | Potential Effect on Allylamino Group |

| Alkylation of the nitrogen | Increased steric hindrance, altered basicity |

| Acylation of the nitrogen | Decreased basicity, introduction of another amide bond |

| Substitution on the allyl chain | Altered reactivity of the double bond, modified electronic properties |

Aromatic Ring Functionalization and Heteroatom Incorporation

The benzene (B151609) ring of this compound is a prime target for functionalization to create a diverse library of analogs. The existing amino and amide groups direct the regioselectivity of electrophilic aromatic substitution reactions.

Aromatic Ring Functionalization:

Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce a variety of substituents onto the aromatic ring. The directing effects of the ortho-amino and meta-amide groups will influence the position of the incoming electrophile. For instance, methods for the selective para-alkylation of benzamides have been developed using cooperative nickel/aluminum catalysis, although this is more effective with N,N-disubstituted benzamides. acs.org The functionalization of aromatic rings is a well-established field, with numerous methods available for introducing a wide array of functional groups. organic-chemistry.org

Heteroatom Incorporation:

Replacing one or more carbon atoms of the benzene ring with a heteroatom, such as nitrogen, can significantly alter the electronic properties and potential biological activity of the molecule. researchgate.net This creates a heteroaromatic core, which can lead to novel molecular interactions. The synthesis of such analogs would typically involve starting from a heteroaromatic carboxylic acid derivative. For example, methods for the synthesis of heteroatom-containing polycyclic aromatic hydrocarbons have been developed, which could be adapted for the synthesis of benzamide analogs with a heteroaromatic core. google.com The incorporation of heteroatoms into aromatic rings is a strategy often employed in medicinal chemistry to modulate the physicochemical properties of a molecule. researchgate.net

Table 3: Examples of Aromatic Ring Modifications

| Modification | Reaction Type | Potential Outcome |

| Bromination | Electrophilic Aromatic Substitution | Introduction of a bromine atom, useful for further cross-coupling reactions |

| Nitration | Electrophilic Aromatic Substitution | Introduction of a nitro group, which can be reduced to an amino group |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Introduction of an acyl group, increasing structural complexity |

| Replacement of a C-H with N | Heterocyclic Synthesis | Formation of a pyridinamide analog, altering electronic distribution |

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of greener solvents, catalyst-free reactions, and energy-efficient methods.

One approach involves the three-component reaction of isatoic anhydride, a primary amine (like isobutylamine), and a suitable electrophile, which can proceed in a highly efficient and green manner. nih.gov Another green method for N-alkylation utilizes less toxic alkylating agents and greener solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), and can sometimes be performed under microwave irradiation to reduce reaction times. researchgate.net

Furthermore, the development of biocatalytic methods for amide bond formation is a significant advancement in green chemistry. rsc.org These enzymatic approaches can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents. The use of safer and more sustainable building blocks, identified through in-silico toxicity and environmental fate predictions, is also a key aspect of a green-by-design approach to benzamide synthesis. rsc.org Research has also explored solvent-free synthesis of organic nanomaterials, a principle that can be extended to the synthesis of smaller organic molecules like benzamides to minimize waste. researchgate.net

Table 4: Green Chemistry Approaches in Benzamide Synthesis

| Green Chemistry Principle | Application in Benzamide Synthesis | Reference |

| Use of Greener Solvents | Employing ethanol or PEG in N-alkylation reactions. | researchgate.net |

| Multi-component Reactions | Efficient synthesis from isatoic anhydride, an amine, and an electrophile. | nih.gov |

| Biocatalysis | Enzymatic amide bond formation for improved sustainability. | rsc.org |

| Energy Efficiency | Use of microwave irradiation to accelerate reactions. | researchgate.net |

| Safer-by-Design | In-silico screening of starting materials for reduced toxicity. | rsc.org |

Elucidation of Molecular Mechanisms and Biological Targets of 2 Allylamino N Isobutylbenzamide

Investigation of Protein-Ligand Interactions and Binding Affinities

The interaction between a ligand and its protein target is fundamental to its biological activity. For GRL0617, extensive research has been conducted to identify its primary biological target and to quantify the affinity with which it binds.

Target Identification and Validation through Affinity Proteomics

GRL0617 was initially identified as a potent non-covalent inhibitor of the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). focusbiomolecules.com Given the high degree of sequence and structural similarity, its activity was subsequently validated against the SARS-CoV-2 PLpro. nih.govnih.gov This enzyme is a cysteine protease crucial for the life cycle of the virus, responsible for processing viral polyproteins. nih.govthebiogrid.org

The primary biological target of GRL0617 has been unequivocally identified as the papain-like protease (PLpro) domain of coronaviruses. nih.govnih.gov Crystallographic studies have revealed that GRL0617 binds to the ubiquitin-specific proteases (USP) domain of PLpro. nih.govnih.gov This binding has been further confirmed through various biochemical and cellular assays, solidifying PLpro as the principal target of GRL0617. nih.govbiorxiv.org

Quantitative Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Quantitative binding assays have been instrumental in determining the affinity and kinetics of the GRL0617-PLpro interaction. Surface Plasmon Resonance (SPR) has been employed to measure the binding affinity, revealing a dissociation constant (Kd) in the low micromolar range for SARS-CoV-2 PLpro. biorxiv.org

Isothermal Titration Calorimetry (ITC) is another powerful technique used to characterize the thermodynamics of binding interactions, providing insights into the enthalpic and entropic drivers of complex formation. While specific ITC data for GRL0617 is not detailed in the provided results, it is a standard method for validating binding affinity for similar small molecule inhibitors. nih.gov

| Compound | Target Enzyme | Assay Type | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| GRL0617 | SARS-CoV-2 PLpro | Surface Plasmon Resonance (SPR) | 1.9 µM | biorxiv.org |

Enzymatic Modulation and Receptor Binding Profiles

GRL0617 modulates the enzymatic function of PLpro through direct, non-covalent binding, leading to significant inhibition of its various activities. The binding profile reveals specific interactions that induce conformational changes in the enzyme.

Inhibition Kinetics of Specific Enzymes (e.g., Papain-like Cysteine Proteases)

The inhibitory activity of GRL0617 against PLpro has been extensively characterized using enzymatic assays. The half-maximal inhibitory concentration (IC50) has been determined for both SARS-CoV and SARS-CoV-2 PLpro, demonstrating potent inhibition. focusbiomolecules.comnih.govresearchgate.net Kinetic studies have shown that GRL0617 acts as a non-covalent inhibitor. nih.govnih.gov

| Compound | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| GRL0617 | SARS-CoV PLpro | 0.6 µM | focusbiomolecules.com |

| GRL0617 | SARS-CoV-2 PLpro | 0.8 µM - 2.2 µM | nih.govresearchgate.net |

Receptor Occupancy and Ligand-Induced Conformational Changes

Co-crystal structures of GRL0617 in complex with SARS-CoV-2 PLpro reveal that the inhibitor occupies the substrate-binding cleft of the enzyme. nih.govresearchgate.net Specifically, the naphthalene (B1677914) moiety of GRL0617 settles into the S4 pocket, while the benzamide (B126) portion occupies the S3 pocket. researchgate.net This binding is stabilized by hydrogen bonds with key residues, including the backbone nitrogen of Gln269 and the side chain of Asp164. researchgate.netresearchgate.net

Upon binding, GRL0617 induces a conformational shift in the BL2 loop of the enzyme, particularly affecting residues Tyr268 and Gln269, which move to accommodate the inhibitor. nih.gov This ligand-induced conformational change is crucial for the stable binding and subsequent inhibition of the enzyme's catalytic activity.

Cellular Pathway Perturbations and Signal Transduction Studies

Beyond its direct enzymatic inhibition, GRL0617 has been shown to perturb cellular pathways by counteracting the viral manipulation of the host's innate immune response. PLpro possesses deubiquitinating (DUB) and deISGylating activities, which it uses to suppress the host's antiviral defenses. nih.govplos.org

Studies have demonstrated that GRL0617 effectively inhibits both the deubiquitinating and deISGylating functions of PLpro in cellular assays. nih.govnih.gov By blocking these activities, GRL0617 can restore the host's innate immune signaling pathways that are typically suppressed by the virus. This includes the restoration of interferon-stimulated gene (ISG)15 conjugation to host proteins, a key component of the antiviral response. nih.gov Furthermore, GRL0617 has been shown to inhibit SARS-CoV-2 replication in various cell lines, underscoring its potential to perturb viral life cycle-dependent cellular pathways. nih.govbiorxiv.org

Analysis of Downstream Signaling Cascades (e.g., AR Transactivation)

The investigation of downstream signaling cascades is fundamental to understanding the cellular response to a novel compound. For a molecule like 2-(Allylamino)-N-isobutylbenzamide, a key area of investigation would be its effect on nuclear hormone receptors, such as the Androgen Receptor (AR). AR transactivation is a critical pathway in various physiological and pathological processes.

To assess the impact on AR transactivation, researchers would typically employ reporter gene assays. In such experiments, cells would be co-transfected with a plasmid encoding the AR and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase). The cells would then be treated with this compound, and the resulting luciferase activity would be measured. An increase or decrease in reporter activity would indicate an agonistic or antagonistic effect on AR transactivation, respectively. Further studies would involve analyzing the expression levels of known AR target genes, such as Prostate-Specific Antigen (PSA), to confirm the findings from the reporter assays.

Gene Expression Profiling and Proteomic Analysis in Response to Compound Treatment

To gain a broader, unbiased view of the cellular pathways modulated by this compound, comprehensive gene expression profiling and proteomic analyses are indispensable.

Gene Expression Profiling: Techniques such as microarray analysis or RNA sequencing (RNA-Seq) would be utilized to compare the global mRNA expression profiles of cells treated with the compound against untreated control cells. This would reveal which genes are significantly upregulated or downregulated in response to the treatment. Subsequent pathway analysis of the differentially expressed genes could then identify the key biological processes and signaling pathways affected by the compound.

Proteomic Analysis: Complementing the transcriptomic data, proteomic studies would focus on the changes in protein expression and post-translational modifications. Methodologies like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), would provide a quantitative overview of the proteome. This would help in identifying the protein targets of this compound and understanding its impact on cellular protein networks.

Computational and Structural Biology Approaches to Mechanism Elucidation

Computational and structural biology methods are powerful tools for predicting and validating the interaction between a small molecule and its biological target at an atomic level.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

In the absence of experimental structural data, molecular docking simulations could be employed to predict the binding mode of this compound with potential protein targets. This computational technique involves placing the compound into the binding site of a protein with a known three-dimensional structure and calculating the most likely binding conformation based on scoring functions.

Following docking, molecular dynamics (MD) simulations could be performed to assess the stability of the predicted compound-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

X-ray Crystallography and Cryo-EM Studies of Compound-Target Complexes

The gold standard for determining the three-dimensional structure of a compound-target complex is X-ray crystallography or, for larger complexes, cryogenic electron microscopy (cryo-EM). These techniques provide high-resolution structural information, unequivocally defining the binding site and the precise orientation of the compound within it.

For X-ray crystallography, the target protein would need to be purified and crystallized in the presence of this compound. The resulting crystals would then be diffracted with X-rays to generate an electron density map, from which the atomic structure of the complex can be determined. Similarly, cryo-EM involves flash-freezing the purified complex and imaging it with an electron microscope to reconstruct a 3D model. The detailed structural insights gained from these methods are invaluable for structure-based drug design and for fully understanding the molecular basis of the compound's activity.

Structure Activity Relationship Sar Studies and Rational Design of 2 Allylamino N Isobutylbenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide (B126) Scaffolds

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to establish a correlation between the chemical structure of compounds and their biological or chemical activities. archivepp.com For benzamide scaffolds, QSAR is instrumental in designing new potential therapeutic agents by predicting their efficacy based on molecular properties. archivepp.comnih.gov

The development of predictive QSAR models for benzamide derivatives involves creating mathematical equations that relate the variations in the biological activity of a set of compounds to changes in their molecular features. archivepp.comresearchgate.net Techniques such as Genetic Function Approximation (GFA) are employed to select the most relevant descriptors and build robust models. researchgate.net These models are validated internally using cross-validation techniques (e.g., leave-one-out, with a high q² value indicating good internal predictivity) and externally with a test set of compounds not used in model generation (evaluated by r²_pred). researchgate.netnih.govijpsonline.com For instance, a QSAR study on N-aryl derivatives as cholinesterase inhibitors successfully developed models with high predictive ability for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) targets. researchgate.net Such models are invaluable for screening virtual libraries of compounds and prioritizing the synthesis of derivatives with the highest predicted activity.

QSAR models identify key physicochemical descriptors that significantly influence the potency of benzamide derivatives. These descriptors quantify various aspects of a molecule's structure, such as its lipophilicity, electronic properties, and shape. For example, studies on different series of benzamide and related derivatives have highlighted the importance of descriptors like AlogP98 (a measure of lipophilicity), Wiener and Kappa indices (topological descriptors related to molecular branching and size), and Dipole-Mag (an electronic descriptor representing the dipole moment). researchgate.net Three-dimensional QSAR (3D-QSAR) models further provide insights into the required steric and electrostatic fields around the molecule for optimal activity. ijpsonline.com For example, a 3D-QSAR study on benzylamine (B48309) derivatives indicated that positive electrostatic potential and negative steric potential (i.e., less bulky substituents) in specific regions are favorable for increased biological activity. ijpsonline.com

Table 1: Key Physicochemical Descriptors in Benzamide QSAR Models

| Descriptor Category | Descriptor Example | Significance | Reference |

| Lipophilicity | AlogP98, log kwo | Represents the compound's partitioning between lipid and aqueous phases, affecting membrane permeability and target engagement. | researchgate.netnih.gov |

| Topological | Wiener, Kappa-1-AM, CHI-1 | Describes molecular size, shape, and degree of branching, which influences how the molecule fits into a binding site. | researchgate.net |

| Electronic | Dipole-Mag, Hammett sigma (σ) | Quantifies the electronic properties, such as the distribution of charges and the electron-donating/withdrawing nature of substituents, affecting interactions with the target. | researchgate.netvu.nl |

| Steric | E_s, Molar Refractivity | Measures the bulk and volume of substituents, which can cause steric hindrance and affect binding affinity. | nih.gov |

Correlating Structural Features with Specific Biological Activities

Beyond quantitative models, SAR studies provide qualitative insights into how specific structural components of the 2-(Allylamino)-N-isobutylbenzamide scaffold contribute to its biological effects.

The substituent attached to the amide nitrogen (the N-isobutyl group in the parent compound) plays a critical role in determining potency and target selectivity. acs.orgmdpi.com Studies on various benzamide series demonstrate that the size, shape, and nature of this N-substituent can drastically alter biological activity. For example, in a series of benzamides developed as Mycobacterium tuberculosis inhibitors, replacing a primary amide (-NH₂) with a secondary amide (e.g., -NHCH₃) was found to be more potent. acs.org However, larger N-substituents, such as N-(2-methoxyethyl) or N-cyclopropyl, led to a decrease in activity, highlighting a dependency on the size of the substitution. acs.org In another study on antiplasmodial 2-phenoxybenzamides, shifting a substituent on the N-linked piperazine (B1678402) ring from the meta to the para position resulted in a significant increase in both activity and selectivity. mdpi.com This indicates that the N-substituent's conformation and interaction within the binding pocket are crucial for achieving target selectivity.

Table 2: Effect of N-Substitution on Benzamide Activity

| Parent Scaffold | N-Substituent | Observed Effect on Activity | Reference |

| 5-substituted Benzamide | Primary Amide (NH₂) | Baseline Activity | acs.org |

| 5-substituted Benzamide | N-methyl (NHCH₃) | Increased Potency | acs.org |

| 5-substituted Benzamide | N-cyclopropyl | Lower Potency | acs.org |

| 2-Phenoxybenzamide | meta-substituted N-Boc piperazinyl | Moderate Activity | mdpi.com |

| 2-Phenoxybenzamide | para-substituted N-Boc piperazinyl | Highest Activity and Selectivity | mdpi.com |

Substituents on the benzamide aromatic ring are fundamental in modulating the pharmacological response. Their effects are generally categorized by their electronic and steric properties and their position on the ring. nih.gov

Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent influences the electron density of the aromatic ring and the amide group. In studies of 2,6-diarylbenzenesulfonamides, a related class, electron-donating groups on the flanking aromatic rings increased the basicity of the sulfonamide nitrogen through polar-π interactions, while electron-withdrawing groups made it more acidic. vu.nl Similarly, for benzamides, such electronic changes can affect hydrogen bonding capabilities and interactions with biological targets. nih.gov For instance, electron-rich smaller substitutions at the C-5 position of the benzamide core were found to be most active in a series of antitubercular agents. acs.org

Steric Effects : The size and position of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target. nih.gov For example, research on N-benzyl-substituted anilines showed that the presence of bulky groups influenced the metabolic pathway, and certain substitution patterns prevented the formation of amide metabolites altogether. nih.gov In some cases, ortho-substituents can force the amide moiety out of plane with the benzene (B151609) ring, altering its properties and interactions. nih.gov

Positional Effects : The location of the substituent matters immensely. An ortho-hydroxy or ortho-methoxy group can form an intramolecular hydrogen bond with the amide carbonyl, which masks the polarity of the amide and increases lipophilicity. nih.gov This can have paradoxical effects on activity and is a key consideration in drug design.

The allylamino group at the 2-position of the benzamide ring is a critical structural feature. The amino group itself, being a hydrogen bond donor, can engage in crucial interactions with the biological target. Its position at the ortho-position allows for the potential formation of an intramolecular hydrogen bond with the amide carbonyl oxygen. nih.gov This interaction can rigidify the conformation of the molecule, influencing its binding affinity and lipophilicity. nih.gov The pattern of metabolism and subsequent amide formation in related N-substituted anilines is highly dependent on the steric and electronic effects of the aromatic substituents. nih.gov The allyl group portion of the moiety provides a specific size and lipophilic character, distinguishing it from simpler alkylamino groups. Its unsaturation (the double bond) could also be involved in specific electronic interactions or serve as a metabolic handle. The combination of the amino group's hydrogen-bonding capacity and the allyl group's specific steric and electronic profile makes the allylamino moiety a key determinant of the compound's modulatory effects.

Rational Design Principles for Enhanced Efficacy and Specificity

Rational drug design aims to optimize the pharmacological profile of a lead compound through systematic modifications of its chemical structure. For this compound, this involves exploring how changes to its constituent parts—the allylamino group, the N-isobutyl group, and the central benzamide core—influence its interaction with a biological target.

Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, pharmacokinetic properties, or reducing toxicity. nih.govcambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned to probe the SAR of the molecule.

The central amide bond is a key structural feature. However, amides can be susceptible to hydrolysis by proteases. Replacing the amide with more metabolically stable bioisosteres is a common strategy. nih.gov For instance, heterocycles such as 1,2,4-triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability. nih.gov Other non-classical bioisosteres for the amide linkage include thioamides, ureas, and sulfonamides. nih.gov

The substituents on the benzamide scaffold also offer opportunities for bioisosteric modification. The N-isobutyl group could be replaced with other alkyl groups to explore the size and shape of the binding pocket. Introducing heteroatoms into this group could modulate polarity and solubility. For the 2-allylamino substituent, the allyl group's double bond may be important for activity or could be a site of metabolic instability. Replacing it with a cyclopropyl (B3062369) or other small, constrained ring systems could maintain a similar conformation while improving stability. The secondary amine itself could be part of a bioisosteric replacement strategy, for example, by incorporating it into a heterocyclic ring.

| Original Group in this compound | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide Linker | Thioamide, Selenoamide, Urea (B33335), Sulfonamide, 1,2,4-Triazole, Oxadiazole | Enhance metabolic stability, modulate hydrogen bonding capacity, and explore electronic requirements. nih.govnih.gov |

| N-isobutyl Group | Cyclobutyl, tert-butyl, Trifluoromethyl-substituted alkyl groups | Probe steric tolerance of the binding pocket and improve metabolic stability. cambridgemedchemconsulting.com |

| Allyl Group | Cyclopropyl, Propargyl, Ethyl | Investigate the role of the double bond, and modulate reactivity and metabolic stability. |

| Secondary Amine | Ether, Thioether, Methylene | Alter hydrogen bonding potential and lipophilicity. |

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule while retaining its key pharmacophoric features. uniroma1.itnih.govnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property. niper.gov.in

For this compound, the benzamide core could be replaced by a variety of other scaffolds. The goal would be to maintain the relative spatial orientation of the key interaction points: the hydrogen bond donor/acceptor of the amide-like linker and the hydrophobic substituents. For example, the phenyl ring could be replaced with heteroaromatic rings like pyridine (B92270), pyrimidine, or thiophene, which could introduce new interaction points and alter the electronic properties of the molecule.

Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments are identified that bind to a biological target. These fragments are then grown or linked together to produce a higher-affinity lead compound. In the context of this compound, one could consider the "allylamino-phenyl" moiety and the "isobutyl-carboxamide" moiety as separate fragments. Each fragment could be optimized independently before being re-linked to generate more potent analogs.

| Original Scaffold/Fragment | Potential Replacement Scaffold/Fragment | Rationale for Hopping/Modification |

| Benzamide Scaffold | Pyrimidine-amide, Thiophene-amide, Pyridazinone | Explore new chemical space, improve physicochemical properties, and identify novel intellectual property. uniroma1.itnih.gov |

| Allylamino Fragment | (Cyclopropylmethyl)amino, (Propargyl)amino | Optimize binding interactions in the corresponding sub-pocket and improve metabolic stability. |

| N-isobutyl Fragment | N-(cyclobutylmethyl), N-(2-methoxyethyl) | Enhance solubility, modulate lipophilicity, and explore different binding pocket geometries. |

Advanced Computational Methods for SAR and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, accelerating the design-synthesize-test cycle. Advanced computational methods can be applied to further refine the SAR of this compound derivatives and optimize lead compounds.

De novo design involves the use of computational algorithms to generate novel molecular structures with desired properties, often based on the structure of the biological target's binding site or a pharmacophore model derived from known active compounds. arxiv.org Starting with the this compound scaffold, a pharmacophore model can be constructed that defines the essential spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features. De novo design programs can then build new molecules atom-by-atom or by combining pre-defined molecular fragments to fit this pharmacophore, potentially identifying novel and diverse chemical scaffolds that were not conceived through traditional medicinal chemistry approaches. arxiv.org Generative models, including Generative Adversarial Networks (GANs), are increasingly being used for this purpose.

Machine learning (ML) is revolutionizing quantitative structure-activity relationship (QSAR) modeling. youtube.combiorxiv.orgscielo.br QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By training ML algorithms on a dataset of known benzamide derivatives and their corresponding activities, predictive QSAR models can be developed. researchgate.netnih.gov

These models can then be used to predict the activity of newly designed, but not yet synthesized, this compound analogs. Common ML algorithms used for QSAR include Random Forest, Support Vector Machines (SVM), and deep neural networks. youtube.comscielo.br The input for these models are molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. A robust QSAR model can significantly prioritize which analogs to synthesize, saving time and resources. For instance, a model could be trained on a dataset of benzamide derivatives with varying substituents on the phenyl ring and the amide nitrogen.

| Compound ID | Substituent at C2 | N-substituent | Molecular Weight | LogP | Predicted Activity (IC₅₀, µM) |

| 1 | -NH-allyl | -isobutyl | 232.33 | 3.1 | 5.2 |

| 2 | -NH-propyl | -isobutyl | 234.35 | 3.2 | 7.8 |

| 3 | -NH-allyl | -butyl | 232.33 | 3.1 | 6.5 |

| 4 | -O-allyl | -isobutyl | 233.32 | 2.9 | 12.1 |

| 5 | -NH-allyl | -cyclopropylmethyl | 230.31 | 2.8 | 4.9 |

Exploration of Biological Activities in Pre Clinical Research Models

Anti-proliferative Effects in Cancer Cellular Models

Information not available.

Inhibition of Cancer Cell Growth and Viability in Monolayer Cultures

Information not available.

Efficacy in Multicellular Spheroid Models

Information not available.

Apoptosis and Cell Cycle Modulation in Neoplastic Cells

Information not available.

Antimicrobial and Anti-inflammatory Potentials

Information not available.

Evaluation against Bacterial and Fungal Pathogens (e.g., in vitro assays)

Information not available.

Modulation of Inflammatory Mediators in Cellular Systems

Information not available.

Antiviral Activities and Protease Inhibition

The benzamide (B126) core is a versatile starting point for the development of antiviral agents. rroij.com Modifications to this structure have led to compounds with activity against a variety of viruses.

Research into benzamide derivatives has identified compounds with the ability to inhibit the replication of various viruses in cell-based assays. For instance, a benzamide derivative, AH0109, has demonstrated potent anti-HIV-1 activity by inhibiting reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Furthermore, studies on N-phenylbenzamide derivatives have revealed their potential as inhibitors of Enterovirus 71 (EV 71). mdpi.comnih.gov One such derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at micromolar concentrations. mdpi.comresearchgate.net

In the context of coronaviruses, structure-activity relationship (SAR) studies of benzamides have been conducted to design inhibitors of the SARS-CoV protease, which is essential for viral replication. nih.gov These inhibitors have also shown effectiveness against SARS-CoV-2 in cell culture, suggesting that benzamide-based compounds could be valuable starting points for the development of broad-spectrum anti-coronaviral agents. nih.gov

Table 1: Antiviral Activity of Representative Benzamide Derivatives

| Compound Name | Virus | Assay System | Activity (IC₅₀/EC₅₀) | Reference |

| AH0109 | HIV-1 | CD4(+) C8166 T cells | 0.7 µM (EC₅₀) | nih.govnih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (Strain H, C2 genotype) | Vero cells | 18 ± 1.2 µM (IC₅₀) | mdpi.com |

| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide | SARS-CoV PLpro | In vitro | - | nih.gov |

Note: IC₅₀/EC₅₀ values represent the concentration at which 50% of the viral replication or activity is inhibited.

The mechanism of antiviral action for many benzamide derivatives involves the inhibition of crucial viral enzymes. For example, the development of inhibitors for the SARS-CoV papain-like cysteine protease (PLpro) has been a focus of research. nih.gov Noncovalent inhibitors based on a benzamide scaffold have been shown to bind to the S3 and S4 pockets of this enzyme. nih.gov Similarly, the HIV-1 reverse transcriptase and integrase are key targets for antiviral drugs, and some benzamide derivatives have shown inhibitory activity against these enzymes. nih.govnih.gov

Modulation of Specific Biological Processes

Beyond antiviral effects, the benzamide structure has been explored for its ability to modulate various cellular processes, including protein-protein interactions and signaling pathways, which are often dysregulated in diseases like cancer.

The androgen receptor (AR) is a critical protein in the development and progression of prostate cancer. nih.gov Its function is dependent on the interaction with coactivator proteins. Disrupting this interaction is a promising strategy for cancer therapy. nih.gov Research has shown that bis-benzamide derivatives, some containing isobutyl groups, can act as potent inhibitors of the AR-coactivator interaction. nih.gov These compounds are designed to mimic the α-helical LXXLL motif found in coactivators, which binds to the activation function-2 (AF-2) domain of the AR. nih.gov A structure-activity relationship study of bis-benzamides identified that specific substitutions are crucial for their antiproliferative activity in prostate cancer cells. nih.gov

Second-generation AR antagonists like enzalutamide, which possesses a benzamide-like structure, function by not only blocking androgen binding but also by preventing AR nuclear translocation and its interaction with coactivators. mdpi.comyoutube.com

Table 2: Inhibition of Androgen Receptor (AR) – Coactivator Interaction by a Representative Bis-Benzamide

| Compound | Target | Cell Line | Activity (IC₅₀) | Reference |

| Bis-benzamide D2 | AR-PELP1 Interaction | LNCaP | - | nih.gov |

Note: This table highlights the potential of benzamide structures to inhibit protein-protein interactions relevant to cancer.

The versatility of the benzamide scaffold allows for its interaction with a wide range of biological targets, suggesting that 2-(Allylamino)-N-isobutylbenzamide could potentially modulate other intracellular signaling pathways. Benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been shown to possess anti-inflammatory properties by interacting with various receptors and enzymes involved in inflammatory pathways. nih.gov While direct evidence for this compound is lacking, the established precedent for related compounds indicates that it could be a candidate for investigation into its effects on various signaling cascades within the cell.

Advanced Analytical Techniques for Research Compound Characterization and Purity Assessment

High-Resolution Spectroscopic Methods for Structural Confirmation

To unequivocally determine the molecular structure of 2-(Allylamino)-N-isobutylbenzamide, a suite of high-resolution spectroscopic methods would be essential.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within a molecule. For a compound with the complexity of this compound, advanced NMR techniques would be indispensable.

¹H NMR: This would provide information on the number of different types of protons and their immediate chemical environments. Key expected signals would correspond to the protons of the allyl group, the isobutyl group, the aromatic ring, and the amine and amide N-H protons.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including those in the benzamide (B126) core, the allyl group, and the isobutyl group.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent protons on the allyl and isobutyl chains. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning protons to their directly attached carbons and for identifying longer-range (2-3 bond) C-H correlations, respectively. These 2D methods would be instrumental in confirming the connectivity of the allyl and isobutyl groups to the benzamide scaffold.

Solid-State NMR: In the absence of suitable crystals for X-ray crystallography, solid-state NMR could provide valuable information about the conformation and packing of the molecule in the solid phase.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the elemental composition of the molecule with high accuracy. By providing an exact mass, it is possible to confirm the molecular formula, C₁₄H₂₀N₂O. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine and the amide, the C=O stretching of the amide, C=C stretching of the allyl group and the aromatic ring, and C-H stretching of the alkyl and vinyl groups.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar functional groups like the C=C double bond of the allyl group.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are vital for determining the purity of a compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

HPLC is the primary method for assessing the purity of non-volatile organic compounds. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. By using a calibrated detector (such as a UV-Vis or diode-array detector), the purity can be quantified as a percentage of the main peak area relative to the total peak area. Furthermore, preparative HPLC could be used to purify larger quantities of the compound to a high degree of purity for use in further research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

For the analysis of any potential volatile or semi-volatile impurities, GC-MS is a highly effective technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. This would be useful for detecting residual solvents from the synthesis or small, volatile by-products.

X-ray Crystallography and Conformational Analysis of Benzamide Derivatives

The precise three-dimensional arrangement of atoms and the conformational flexibility of molecules are critical determinants of their chemical and biological properties. For benzamide derivatives, including the research compound This compound , advanced analytical techniques such as X-ray crystallography and computational simulations provide invaluable insights into their structural and dynamic characteristics. While specific crystallographic data for this compound is not publicly available, the principles and findings from related structures offer a strong framework for understanding its potential solid-state conformation and solution-state dynamics.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers, providing a detailed snapshot of the molecule's structure in the solid state.

For benzamide derivatives, SC-XRD studies have revealed key structural features that govern their packing in the crystal lattice. For instance, in many N-substituted benzamides, intermolecular hydrogen bonds, typically of the N—H⋯O type, play a crucial role in the formation of supramolecular structures, such as chains or dimers. nih.gov The orientation of the phenyl rings and the substituents on the amide nitrogen significantly influences these packing arrangements. nih.gov

In a study of N-[(1S)-1-phenylethyl]benzamide, it was observed that the molecule can crystallize into three different polymorphic forms, each with a distinct spatial arrangement, despite all forms sharing a common hydrogen-bonded chain motif. nih.gov This conformational trimorphism highlights how subtle changes in molecular conformation, driven by the rotation of phenyl rings, can lead to different crystal packing. nih.gov The dihedral angles between the phenyl rings were found to differ significantly between the polymorphs, demonstrating the conformational flexibility of the benzamide scaffold. nih.gov

While a crystal structure for this compound is not available, data from analogous compounds can provide useful reference points. For example, the crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, which contains an N-allyl group, provided detailed information on its bond lengths and angles in the solid state. nsf.gov Although a sulfonamide, the structural parameters of the N-allyl moiety are of interest.

Table 1: Selected Crystallographic Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov (Data presented for a related compound to illustrate typical crystallographic parameters)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.6919(18) |

| b (Å) | 10.5612(10) |

| c (Å) | 8.1065(8) |

| V (ų) | 1600.3(3) |

| Z | 4 |

| Temperature (K) | 173.15 |

| Calculated Density (g/cm³) | 1.251 |

This interactive table provides crystallographic data for a compound containing an N-allyl group, offering insights into the potential solid-state packing of similarly substituted molecules.

Conformational Studies and Molecular Dynamics Simulations

While X-ray crystallography provides a static picture of a molecule in its crystalline form, the behavior of molecules in solution or biological environments is dynamic. Conformational studies, often augmented by molecular dynamics (MD) simulations, are essential for understanding the full range of shapes a molecule can adopt and the energetic landscape that governs these conformations.

MD simulations are powerful computational tools that model the movement of atoms and molecules over time, providing a detailed view of molecular flexibility and interactions with the surrounding environment. nih.gov For benzamide derivatives, MD simulations can elucidate the preferred conformations in different solvents, the dynamics of substituent groups, and the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules. ontosight.airsc.org

For a molecule like this compound, key conformational variables would include the torsion angles around the C-N bonds of the amide group, the orientation of the allyl and isobutyl groups, and the rotation of the substituted phenyl ring. The allylic group, with its C=C double bond, and the branched isobutyl group introduce specific steric and electronic features that will influence the molecule's conformational preferences.

Studies on other benzamide derivatives have shown that the conformational landscape can be complex. For example, in a study of an N-methyl-substituted benzamide derivative with antitumor activity, conformational analysis using Density Functional Theory (DFT) was performed to identify the lowest energy conformer. ontosight.ai Furthermore, MD simulations were used to study the stability of the compound when interacting with a biological target. ontosight.ai These simulations can track important parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the molecule and its interactions. ontosight.ai

The physicochemical properties of the constituent parts of this compound, such as N-isobutylbenzamide, can also be informative.

Table 2: Computed Physicochemical Properties of N-Isobutylbenzamide chemeo.com (Data for a structurally related compound)

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 177.24 | g/mol | Cheméo |

| logP (Octanol/Water Partition Coefficient) | 2.072 | Crippen Calculated | |

| Normal Boiling Point | 581.36 | K | Joback Calculated |

| Normal Melting Point | 327.74 | K | Joback Calculated |

| Enthalpy of Vaporization | 55.15 | kJ/mol | Joback Calculated |

Future Research Directions and Translational Perspectives of 2 Allylamino N Isobutylbenzamide Research

Exploration of Uncharted Biological Pathways and Therapeutic Applications

The future of 2-(allylamino)-N-isobutylbenzamide research lies in venturing beyond the conventional applications of benzamides to address unmet medical needs.

Investigation in Rare Diseases and Neglected Tropical Diseases

The chemical landscape of benzamide (B126) derivatives has shown promise in the context of diseases that are often overlooked by major pharmaceutical research and development efforts.

Rare Diseases:

The structural motif of benzamides has been identified in compounds investigated for a variety of rare diseases. For instance, certain benzamide derivatives are being explored for their potential in treating Huntington's disease , a neurodegenerative disorder. nih.gov Drugs like tiapride, a benzamide, are used to manage symptoms such as chorea. drugbank.com Another rare genetic disorder, cystic fibrosis , which affects the respiratory and digestive systems, has seen the investigation of amiloride (B1667095) analogues like benzamil (B1198395) for their ability to modulate ion channels. nih.govnih.gov Furthermore, some benzamide derivatives have been studied as histone deacetylase (HDAC) inhibitors, a class of drugs with potential applications in various cancers, which can be considered rare diseases. cornell.edu Given these precedents, a focused investigation of this compound and its analogues for activity in these and other rare diseases is a logical and compelling research avenue.

Neglected Tropical Diseases (NTDs):

Benzamide and benzimidazole (B57391) derivatives have emerged as a significant area of research in the fight against NTDs. These diseases, including human African trypanosomiasis (sleeping sickness) , Chagas disease , and leishmaniasis , affect millions of people in developing countries. nih.govnih.gov

For sleeping sickness, caused by Trypanosoma brucei, benzamide derivatives have shown curative effects in animal models. mdpi.com Notably, the drug fexinidazole, a nitroimidazole, has been approved for treating both stages of gambiense HAT. mdpi.commedscape.com Research into thiazolyl-benzothiophenamides has also identified promising candidates against T. b. rhodesiense. nih.gov

In the context of Chagas disease, caused by Trypanosoma cruzi, benzimidazole derivatives are being optimized as inhibitors of the cruzain enzyme, a key parasitic target. nih.govbenthamdirect.com Some of these compounds have demonstrated enhanced metabolic stability and activity compared to the current standard of care, benznidazole. nih.govmdpi.com

For leishmaniasis, caused by Leishmania species, benzimidazole derivatives have shown activity against both promastigote and amastigote forms of the parasite. nih.govresearchgate.netacs.orgresearchgate.net These compounds are being investigated as inhibitors of parasitic enzymes like arginase. nih.gov

The proven anti-parasitic potential of the benzamide scaffold strongly supports the screening of this compound against a panel of parasites responsible for these devastating diseases.

Repurposing Strategies for Existing Benzamide Derivatives

Drug repurposing, or finding new uses for existing approved drugs, offers a faster and more cost-effective route to new therapies. Many benzamide derivatives are already in clinical use for other indications, presenting a rich pool for repurposing efforts.

For example, amisulpride, an antipsychotic benzamide, has been investigated for its potential to treat arthritis by targeting synovial fibroblast activation. nih.gov This suggests that existing benzamides may have undiscovered mechanisms of action that could be exploited for new therapeutic applications. Similarly, pimavanserin, an antipsychotic, is being repurposed for various types of cancer. news-medical.net

Antiemetic benzamides, such as metoclopramide (B1676508) and its analogues, have been studied for their non-dopaminergic mechanisms, which could open up new therapeutic avenues beyond nausea and vomiting. nih.govacs.org The established safety profiles of these drugs make them attractive candidates for exploring new biological activities. A systematic evaluation of clinically approved benzamides, including those with structural similarities to this compound, could reveal unexpected therapeutic opportunities.

Development of Advanced Synthetic Strategies for Complex Benzamide Scaffolds

To fully explore the therapeutic potential of this compound and its derivatives, efficient and versatile synthetic methodologies are crucial. Modern synthetic chemistry offers powerful tools to accelerate the synthesis and diversification of complex molecules.

Flow Chemistry and Automated Synthesis for High-Throughput Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers numerous advantages for pharmaceutical synthesis, including improved safety, scalability, and the ability to perform reactions under conditions not easily achievable in batch. nih.govnih.gov This technology is particularly well-suited for high-throughput screening and optimization of reaction conditions. rsc.orgbohrium.comyoutube.com

The synthesis of complex pharmaceutical ingredients, including those with a benzamide core, has been successfully demonstrated using flow chemistry. mdpi.com This approach allows for the rapid generation of a library of analogues of this compound by varying the substituents on the aromatic ring and the amide nitrogen. Automated flow synthesis platforms can further accelerate this process, enabling the creation of large compound libraries for biological screening. bohrium.com

Biocatalytic Approaches for Enantioselective Synthesis

Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize single enantiomers is of paramount importance in drug development.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective method for producing enantiomerically pure compounds. acs.org Enzymes like lipases and amide bond synthetases have been employed for the enantioselective synthesis of amides. acs.orgnih.govfigshare.comnih.govdatapdf.com These biocatalytic methods can be applied to the synthesis of chiral derivatives of this compound, allowing for the investigation of the stereochemical requirements for biological activity.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

In the context of benzamide research, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design novel benzamide derivatives that are predicted to have high affinity and selectivity for a specific biological target. researchgate.netnih.gov

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of new benzamide compounds before they are synthesized. This can help to prioritize the most promising candidates for further investigation.

Structure-Activity Relationship (SAR) Analysis: AI can analyze the SAR of a series of benzamide derivatives to identify the key structural features responsible for their biological activity, guiding the design of more potent and selective compounds.

By integrating these computational approaches with experimental validation, the discovery and development of new therapeutic agents based on the this compound scaffold can be significantly accelerated.

AI-Driven Prediction of Biological Activity and Toxicity Profiles

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the prediction of biological activities and toxicity profiles of compounds like this compound. These computational approaches can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates in the early stages of development. nih.gov

Machine learning models, particularly deep neural networks (DNNs), can be trained on large databases of molecules with known biological activities to predict the potential targets and efficacy of novel compounds. researchgate.net For this compound, AI models can be developed using various molecular descriptors, such as Simplified Molecular Input Line Entry System (SMILES) strings and molecular fingerprints like ECFP4 and ECFP6, to establish a relationship between its chemical structure and its predicted biological effects. nih.govnih.gov The use of attention mechanisms in these models can further enhance predictive accuracy by identifying the specific atomic features of the molecule that are crucial for its interaction with biological targets. nih.govnih.gov

Furthermore, deep reinforcement learning, combined with generative models, can be employed to design novel analogs of this compound with optimized biological activity and reduced toxicity. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around the parent molecule to generate new structures with desired properties.

Data Collection: Assembling a large dataset of benzamide derivatives with experimentally determined biological activities and toxicity data from databases like ChEMBL and PubChem. researchgate.net

Model Training: Training a deep learning model on this dataset to learn the structure-activity relationships (SAR) and structure-toxicity relationships (STR).

Prediction: Using the trained model to predict the biological activity spectrum and potential toxicity of this compound.

In Silico Optimization: Employing generative models to propose modifications to the this compound structure to enhance desired activities and minimize predicted toxicity.

Table 1: Potential AI/ML Models for Predicting Biological Activity

| Model Type | Input Data | Predicted Output | Potential Advantage for this compound |

| Deep Neural Network (DNN) | Molecular Descriptors (e.g., SMILES, ECFP4) | Biological Activity (e.g., pIC50), Toxicity Score | High accuracy in predicting complex structure-activity relationships. researchgate.net |

| Recurrent Neural Network (RNN) with Attention | SMILES Strings | Target Interaction Sites, Binding Affinity | Identifies key molecular substructures responsible for biological activity. nih.govnih.gov |

| Generative Adversarial Network (GAN) | 2D/3D Molecular Structures | Novel Analog Structures | Designs new derivatives with potentially improved properties. |

| Reinforcement Learning (RL) | Chemical Space Representation | Optimized Molecular Structures | Guides the generation of molecules towards desired biological and physical properties. nih.govnih.govchemrxiv.org |

Machine Learning for Reaction Condition Optimization

The synthesis of this compound and its analogs can be significantly streamlined through the application of machine learning. ML algorithms can predict the optimal reaction conditions, such as solvent, catalyst, temperature, and reaction time, to maximize yield and purity while minimizing byproducts. researchgate.netnih.gov This data-driven approach can reduce the number of experiments required, saving time and resources.

Both global and local ML models can be utilized. Global models, trained on large and diverse reaction databases, can suggest general conditions for the synthesis of benzamides. researchgate.netnih.gov Local models can then be fine-tuned with a smaller, more specific dataset of reactions similar to the synthesis of this compound to optimize the conditions for this particular transformation. researchgate.netnih.gov

Active learning and transfer learning are particularly valuable in this context, especially when experimental data is limited. nih.gov An active learning framework can intelligently select the most informative experiments to perform next, rapidly improving the model's predictive power. Transfer learning can leverage knowledge from well-studied reactions to predict outcomes for newer, less-explored transformations. nih.gov Bandit optimization algorithms, a form of reinforcement learning, can efficiently explore the vast parameter space of reaction conditions to identify the most generally applicable and robust protocols. chemrxiv.org

Table 2: Machine Learning Strategies for Optimizing the Synthesis of this compound

| ML Strategy | Description | Application to Synthesis |

| Global Models | Trained on large, diverse reaction databases to predict general reaction conditions. researchgate.netnih.gov | Suggest initial starting conditions (catalyst, solvent, temperature) for the amidation reaction. |

| Local Models | Fine-tuned on a specific set of related reactions to optimize conditions for a particular transformation. researchgate.netnih.gov | Refine the initial conditions to maximize the yield and purity of this compound. |

| Active Learning | Iteratively selects the most informative experiments to perform to improve model accuracy with minimal data. nih.gov | Efficiently explore the reaction space to find optimal conditions with fewer experimental runs. |

| Transfer Learning | Applies knowledge gained from one reaction to a different but related reaction. nih.gov | Leverage data from other well-characterized amide bond formations to predict the outcome for this specific synthesis. |

| Bandit Optimization | An algorithm that balances exploration of new conditions with exploitation of known good conditions to find the best overall outcome. chemrxiv.org | Rapidly identify robust and high-yielding conditions from a large number of possibilities. |

Design of this compound-based Chemical Probes

To elucidate the mechanism of action and identify the cellular targets of this compound, the design and synthesis of chemical probes are indispensable. These probes are versions of the parent molecule modified with a reporter tag, such as a fluorescent dye or an affinity handle (e.g., biotin).

Development of Fluorescent and Affinity Probes for Target Engagement Studies

Fluorescent probes derived from this compound would enable the visualization of its subcellular localization and the quantification of its engagement with target proteins in living cells. uci.edunih.gov The design of such probes involves attaching a fluorophore to a position on the molecule that does not disrupt its biological activity. The development of bright and stable luminescent probes, such as those based on terbium complexes, could offer high sensitivity in target engagement assays. nih.gov

Affinity probes, on the other hand, would incorporate a reactive group for covalent modification of the target and a tag for enrichment and subsequent identification by mass spectrometry. nih.govresearchgate.netrsc.org For instance, a photoaffinity probe could be created by introducing a photoreactive group (e.g., a diazirine or benzophenone) onto the this compound scaffold. nih.govchemrxiv.org Upon UV irradiation, this probe would covalently bind to its target protein, allowing for its isolation and identification.

Table 3: Design Considerations for this compound-Based Probes

| Probe Type | Reporter/Reactive Group | Application | Key Design Consideration |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine, Terbium complex) | Live-cell imaging, target engagement assays (FRET). uci.edunih.gov | Attachment site of the fluorophore should not interfere with protein binding. |

| Affinity Probe | Biotin | Pull-down assays for target identification. rsc.org | Linker length and composition must allow for efficient capture by streptavidin beads. |

| Photoaffinity Probe | Photoreactive group (e.g., Diazirine, Benzophenone) and a reporter tag. nih.govchemrxiv.org | Covalent labeling and identification of direct binding partners. nih.gov | The photoreactive group should be positioned to react with the target upon activation. |

| Activity-Based Probe | Reactive "warhead" and a reporter tag. nih.govresearchgate.net | Covalent labeling of the active site of target enzymes. nih.gov | The warhead's reactivity must be tuned for selective labeling of the intended enzyme class. |

Application in Chemoproteomics and Activity-Based Protein Profiling

The synthesized probes can be powerful tools in chemoproteomics and activity-based protein profiling (ABPP) to map the protein interaction landscape of this compound. nih.govfrontiersin.org In a competitive profiling experiment, a broadly reactive probe for a particular enzyme class would be competed with an excess of this compound. A decrease in the labeling of a specific protein would indicate that it is a target of the compound. nih.gov

ABPP, in particular, uses probes that covalently react with the active site of enzymes, providing a direct measure of their functional state. nih.govresearchgate.net An activity-based probe designed from the this compound scaffold could be used to identify its enzymatic targets and assess its selectivity across entire enzyme families within the proteome. rsc.orgmagtechjournal.com These approaches are critical for understanding the compound's mechanism of action and for identifying potential off-target effects early in the drug discovery process. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.